molecular formula C9H8ClF3O B1524612 4-(Chloromethyl)-1-methoxy-2-(trifluoromethyl)benzene CAS No. 1005207-24-8

4-(Chloromethyl)-1-methoxy-2-(trifluoromethyl)benzene

Cat. No.: B1524612
CAS No.: 1005207-24-8
M. Wt: 224.61 g/mol
InChI Key: KTLOQWHAYACDFQ-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1-methoxy-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of a chloromethyl group, a methoxy group, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the trifluoromethylation of a suitable benzene derivative, followed by chloromethylation and methoxylation under specific reaction conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-1-methoxy-2-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions, such as temperature, solvent, and catalyst, are tailored to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield a variety of substituted benzene derivatives .

Scientific Research Applications

4-(Chloromethyl)-1-methoxy-2-(trifluoromethyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism by which 4-(Chloromethyl)-1-methoxy-2-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group, in particular, can enhance the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design. The chloromethyl group can act as a reactive site for further chemical modifications .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chloromethyl)-1-methoxy-2-fluorobenzene
  • 4-(Chloromethyl)-1-methoxy-2-(difluoromethyl)benzene
  • 4-(Chloromethyl)-1-methoxy-2-(trifluoroethyl)benzene

Uniqueness

4-(Chloromethyl)-1-methoxy-2-(trifluoromethyl)benzene is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it more suitable for specific applications compared to its analogs .

Properties

IUPAC Name

4-(chloromethyl)-1-methoxy-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF3O/c1-14-8-3-2-6(5-10)4-7(8)9(11,12)13/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTLOQWHAYACDFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60700094
Record name 4-(Chloromethyl)-1-methoxy-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60700094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005207-24-8
Record name 4-(Chloromethyl)-1-methoxy-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60700094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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